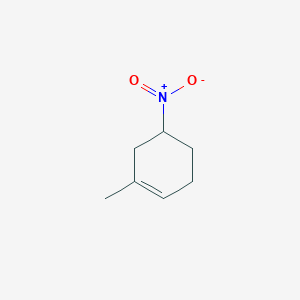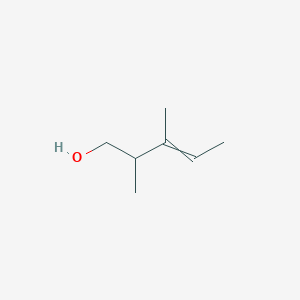
N-Boc-N5-Cbz-D-ornithine succinimido ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-N5-Cbz-D-ornithine succinimido ester is a compound that features dual protection of the amino functions involving tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. This compound is used in peptide synthesis and other organic synthesis processes due to its stability and reactivity under specific conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N5-Cbz-D-ornithine succinimido ester typically involves the protection of the amino groups of D-ornithine with Boc and Cbz groups. The process begins with the protection of the α-amino group using the Boc group, followed by the protection of the δ-amino group with the Cbz group. The final step involves the formation of the succinimido ester .
Protection of α-amino group: The α-amino group of D-ornithine is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA).
Protection of δ-amino group: The δ-amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate (NaHCO3).
Formation of succinimido ester: The protected D-ornithine is then reacted with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the succinimido ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-N5-Cbz-D-ornithine succinimido ester undergoes various chemical reactions, including:
Substitution reactions: The succinimido ester group can be substituted by nucleophiles such as amines to form amides.
Deprotection reactions: The Boc and Cbz protecting groups can be removed under specific conditions to yield the free amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
Deprotection reactions: Boc groups are removed using mild acids like trifluoroacetic acid (TFA), while Cbz groups are removed using catalytic hydrogenation with palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
The major products formed from these reactions include amides from substitution reactions and free amines from deprotection reactions .
Applications De Recherche Scientifique
N-Boc-N5-Cbz-D-ornithine succinimido ester has several scientific research applications:
Peptide synthesis: It is used as an intermediate in the synthesis of peptides and proteins, providing stability and protection to the amino groups during the synthesis process.
Drug development: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs and enzyme inhibitors.
Biological research: It is used in the study of protein-protein interactions and enzyme mechanisms.
Industrial applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Boc-N5-Cbz-D-ornithine succinimido ester involves the protection of amino groups, which prevents unwanted side reactions during peptide synthesis. The Boc and Cbz groups provide stability to the amino groups, allowing for selective reactions at other functional groups. The succinimido ester group facilitates the formation of amide bonds with nucleophiles, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-N5-Cbz-L-ornithine: Similar to N-Boc-N5-Cbz-D-ornithine succinimido ester but with the L-configuration of ornithine.
N-Boc-N5-Cbz-D-lysine: Similar compound with lysine instead of ornithine.
N-Boc-N5-Cbz-D-arginine: Similar compound with arginine instead of ornithine.
Uniqueness
This compound is unique due to its dual protection of the amino groups and the presence of the succinimido ester group, which facilitates the formation of amide bonds. This combination of features makes it a valuable intermediate in peptide synthesis and other organic synthesis processes .
Propriétés
Formule moléculaire |
C22H29N3O8 |
|---|---|
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C22H29N3O8/c1-22(2,3)32-21(30)24-16(19(28)33-25-17(26)11-12-18(25)27)10-7-13-23-20(29)31-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,23,29)(H,24,30) |
Clé InChI |
AQJOXCKZJOXIAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14075688.png)


![1-({2-[(2-Aminoethyl)amino]ethyl}amino)-2,4,4-trimethylpentan-2-ol](/img/structure/B14075705.png)
![5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B14075717.png)


![(5R)-5-tert-butyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B14075727.png)
![tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate](/img/structure/B14075732.png)
